molecular formula C11H22N2O2 B1405401 tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate CAS No. 1638743-92-6

tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate

Cat. No. B1405401
CAS RN: 1638743-92-6
M. Wt: 214.3 g/mol
InChI Key: DUYDMHWWVXLFDB-SECBINFHSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate” are not available, tert-butyl groups are often introduced into molecules through reactions with tert-butyl alcohol . In a related compound, tert-butyl acetate, the tert-butyl group is introduced via an eco-friendly additive reaction over mesoporous silica catalysts .

Scientific Research Applications

Synthesis and Chemical Properties

  • Tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate is a key intermediate in the synthesis of Rho-kinase inhibitors, such as K-115. This synthesis involves intramolecular Fukuyama–Mitsunobu cyclization, demonstrating the compound's utility in producing chiral 1,4-diazepanes for pharmaceutical applications (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

Radiopharmaceutical Research

  • It serves as a precursor in the synthesis of radioligands for studying diazepam-insensitive benzodiazepine receptors. This application is critical in developing potential SPECT (Single Photon Emission Computed Tomography) imaging agents (He, Matecka, Lee, Gu, Rice, Wong, Skolnick, & Costa, 1994).

Medicinal Chemistry

  • In medicinal chemistry, modifications of tert-butyl esters like tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate have been explored to synthesize compounds with potential therapeutic applications. For instance, reactions with Vilsmeier reagent have led to the synthesis of compounds with weak or no cytotoxic activity, indicating their potential use in cancer therapy (Vorona, Potoročina, Veinberg, Shestakova, Kanepe, Petrova, Liepinsh, & Lukevics, 2007).

Organic Synthesis and Characterization

  • The compound is also used in the synthesis and characterization of various azepine derivatives, which are important in organic chemistry for their diverse structural and chemical properties. This includes the study of thermal distribution equilibrium of azepines, a critical aspect for understanding the stability and reactivity of these compounds (Satake, Okuda, Hashimoto, Fujiwara, Watadani, Okamoto, Kimura, & Morosawa, 1991).

Safety and Hazards

While specific safety data for “tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate” is not available, compounds containing tert-butyl groups can pose hazards. For example, tert-butyl methyl ether is classified as a flammable liquid and vapor, and it can cause skin irritation .

properties

IUPAC Name

tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYDMHWWVXLFDB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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